molecular formula C12H18N4 B2501719 (cyclopropylmethyl)[(5-ethyl-1H-1,2,4-triazol-3-yl)methyl](prop-2-yn-1-yl)amine CAS No. 1797375-09-7

(cyclopropylmethyl)[(5-ethyl-1H-1,2,4-triazol-3-yl)methyl](prop-2-yn-1-yl)amine

Cat. No.: B2501719
CAS No.: 1797375-09-7
M. Wt: 218.304
InChI Key: FDZZHPACZWDTQA-UHFFFAOYSA-N
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Description

(cyclopropylmethyl)(5-ethyl-1H-1,2,4-triazol-3-yl)methylamine is a complex organic compound that features a cyclopropylmethyl group, a 5-ethyl-1H-1,2,4-triazol-3-yl group, and a prop-2-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (cyclopropylmethyl)(5-ethyl-1H-1,2,4-triazol-3-yl)methylamine typically involves multi-step organic reactions. One common approach is the cycloaddition reaction, where a cyclopropylmethyl halide reacts with a 5-ethyl-1H-1,2,4-triazole derivative under basic conditions to form the intermediate. This intermediate is then subjected to a nucleophilic substitution reaction with a prop-2-yn-1-ylamine to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common. For example, copper(I) catalysis in a solvent like dimethylformamide (DMF) can be employed to enhance the efficiency of the cycloaddition step .

Chemical Reactions Analysis

Types of Reactions

(cyclopropylmethyl)(5-ethyl-1H-1,2,4-triazol-3-yl)methylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the alkyne group to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethyl or triazole moieties using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: H2 with Pd/C catalyst.

    Substitution: NaH or LDA in an aprotic solvent like tetrahydrofuran (THF).

Major Products

    Oxidation: Formation of cyclopropylmethyl ketones or triazole oxides.

    Reduction: Formation of cyclopropylmethyl alkanes or triazole alkanes.

    Substitution: Formation of substituted triazoles or cyclopropylmethyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (cyclopropylmethyl)(5-ethyl-1H-1,2,4-triazol-3-yl)methylamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to antimicrobial or antifungal effects . The cyclopropylmethyl and prop-2-yn-1-yl groups can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • (cyclopropylmethyl)(5-methyl-1H-1,2,4-triazol-3-yl)methylamine
  • (cyclopropylmethyl)(5-ethyl-1H-1,2,4-triazol-3-yl)methylamine
  • (cyclopropylmethyl)(5-ethyl-1H-1,2,4-triazol-3-yl)methylethanol

Uniqueness

The uniqueness of (cyclopropylmethyl)(5-ethyl-1H-1,2,4-triazol-3-yl)methylamine lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the cyclopropylmethyl group provides rigidity and stability, while the triazole ring offers a versatile platform for biological activity. The prop-2-yn-1-yl group adds further reactivity, making this compound a valuable tool in synthetic and medicinal chemistry .

Properties

IUPAC Name

N-(cyclopropylmethyl)-N-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]prop-2-yn-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4/c1-3-7-16(8-10-5-6-10)9-12-13-11(4-2)14-15-12/h1,10H,4-9H2,2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZZHPACZWDTQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=N1)CN(CC#C)CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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